tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13577785
Molecular Formula: C12H21F2NO4
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21F2NO4 |
|---|---|
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3 |
| Standard InChI Key | AISDOFJJFZGFGN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1823808-90-7) is a fluorinated pyrrolidine derivative with a molecular formula of and a molecular weight of 281.30 g/mol . Its IUPAC name reflects its structural features: a pyrrolidine ring substituted with two fluorine atoms at the 3-position, a 2,3-dihydroxypropyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 281.30 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(CO)O)C(C1)(F)F | |
| InChI Key | AISDOFJJFZGFGN-UHFFFAOYSA-N | |
| PubChem CID | 122235338 |
The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications .
Applications in Pharmaceutical Chemistry
The compound’s structural features make it valuable in drug discovery:
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Fluorine Atoms: Enhance metabolic stability and modulate lipophilicity, improving bioavailability .
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Hydroxyl Groups: Serve as handles for further functionalization (e.g., glycosylation, esterification) .
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Boc Group: Facilitates selective deprotection during multi-step syntheses .
Case Studies
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Intermediate in Kinase Inhibitors: Similar difluoropyrrolidine derivatives are used in the synthesis of JAK2 and PI3K inhibitors .
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Antiviral Agents: Fluorinated pyrrolidines are explored as protease inhibitors in HIV and HCV therapies .
Physicochemical Properties
Research Significance and Future Directions
This compound’s utility lies in its dual functionality (fluorine and hydroxyl groups), enabling diverse derivatization. Recent studies highlight its potential in:
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Targeted Drug Delivery: Conjugation with antibodies or nanoparticles via hydroxyl groups .
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PET Imaging Probes: Fluorine-18 analogs for oncology imaging .
Ongoing research aims to optimize its synthetic accessibility and explore novel biomedical applications .
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